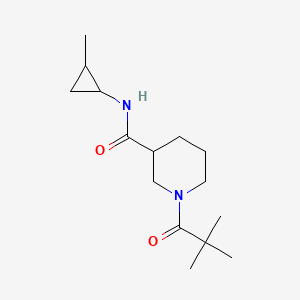![molecular formula C14H12N2O2S B7561971 N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in the field of scientific research. BFA is a potent inhibitor of protein trafficking and has been used in various studies to understand the mechanism of action of different proteins.
Mechanism of Action
BFA inhibits protein trafficking by disrupting the integrity of the Golgi apparatus. It binds to the ADP-ribosylation factor (ARF) and prevents the formation of COPI-coated vesicles. This leads to the disassembly of the Golgi apparatus and the accumulation of Golgi proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
BFA has been shown to have a significant impact on cellular processes. It affects the secretion of proteins, lipid metabolism, and the regulation of cell signaling pathways. It has been used to study the role of different proteins in the regulation of cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
BFA is a potent inhibitor of protein trafficking and has been used in various studies to understand the mechanism of action of different proteins. However, it has some limitations. BFA is highly toxic and can cause cell death at high concentrations. It also has a short half-life and requires continuous treatment to maintain its inhibitory effect.
Future Directions
There are several future directions for the use of BFA in scientific research. One direction is to explore the role of BFA in the regulation of autophagy, a cellular process that involves the degradation of cellular components. Another direction is to investigate the potential use of BFA as a therapeutic agent for the treatment of cancer. BFA has been shown to inhibit the proliferation of cancer cells, and further studies are needed to explore its potential as a cancer treatment. Additionally, the development of new BFA derivatives with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
Conclusion:
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide, commonly known as BFA, is a potent inhibitor of protein trafficking that has been widely used in scientific research. BFA has been shown to have a significant impact on cellular processes and has been used to study the mechanism of action of different proteins. While BFA has some limitations, it has several potential future directions for scientific research, including the regulation of autophagy and the development of new BFA derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of BFA involves the reaction of 2-furylcarbinol with 2-aminobenzothiazole in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields BFA as a white solid.
Scientific Research Applications
BFA has been widely used in scientific research to investigate the mechanism of action of different proteins. It is a potent inhibitor of protein trafficking and has been used to study the Golgi apparatus, endoplasmic reticulum, and lysosomal trafficking. BFA has also been used to study the role of different proteins in the regulation of cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9(17)15-8-10-6-7-12(18-10)14-16-11-4-2-3-5-13(11)19-14/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSPPINEYOHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)

![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)